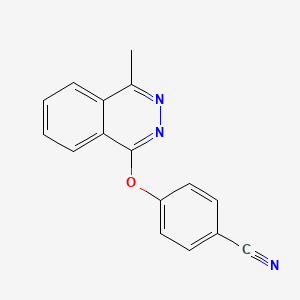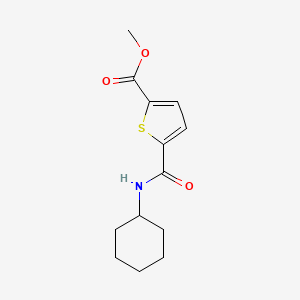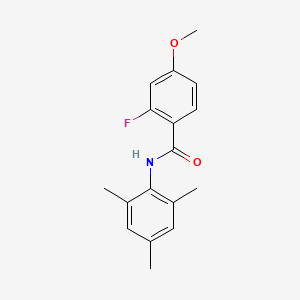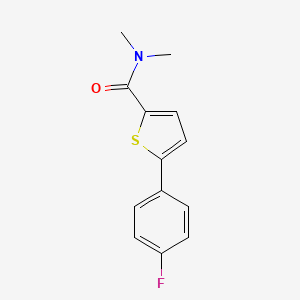![molecular formula C14H14N2O B7475967 N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7475967.png)
N-[(2-methylphenyl)methyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methylphenyl)methyl]pyridine-3-carboxamide, also known as Mecam, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyridine carboxamides and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[(2-methylphenyl)methyl]pyridine-3-carboxamide involves the modulation of various signaling pathways and molecular targets. This compound has been shown to inhibit the activity of COX-2 and NOS, which are involved in the production of inflammatory mediators and reactive oxygen species. It has also been found to modulate the activity of the NMDA receptor, which plays a key role in synaptic plasticity and neuronal signaling.
Biochemical and Physiological Effects:
N-[(2-methylphenyl)methyl]pyridine-3-carboxamide has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators and reactive oxygen species, which are involved in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. It has also been found to enhance neuronal survival and synaptic plasticity, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-methylphenyl)methyl]pyridine-3-carboxamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also some limitations to using this compound in lab experiments. For example, its solubility in aqueous solutions is limited, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on N-[(2-methylphenyl)methyl]pyridine-3-carboxamide. One potential area of research is the development of novel derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the molecular mechanisms underlying its neuroprotective and anti-inflammatory effects, which may lead to the development of new therapies for neurological and inflammatory disorders. Additionally, the potential role of N-[(2-methylphenyl)methyl]pyridine-3-carboxamide in cancer therapy warrants further investigation.
Métodos De Síntesis
The synthesis of N-[(2-methylphenyl)methyl]pyridine-3-carboxamide involves the reaction of 2-methylbenzylamine with 3-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then heated and stirred for several hours, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
N-[(2-methylphenyl)methyl]pyridine-3-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. It has been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), nitric oxide synthase (NOS), and the N-methyl-D-aspartate (NMDA) receptor.
Propiedades
IUPAC Name |
N-[(2-methylphenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-5-2-3-6-12(11)10-16-14(17)13-7-4-8-15-9-13/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGCHSDNEZBNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylphenyl)methyl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-fluoro-4-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7475898.png)


![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7475919.png)
![3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B7475929.png)
![1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine](/img/structure/B7475939.png)

![N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B7475954.png)

![(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B7475977.png)

